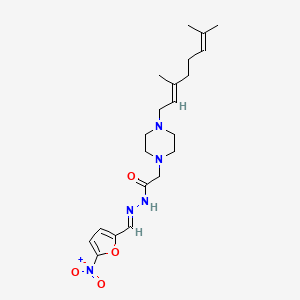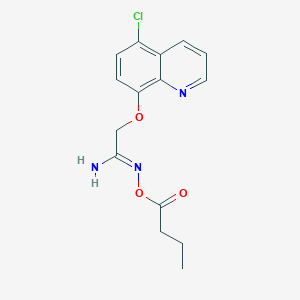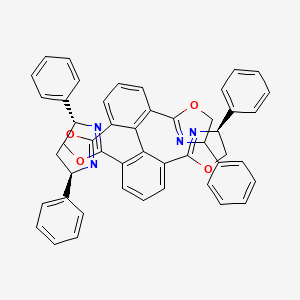![molecular formula C11H8F3NO2 B12899039 2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one CAS No. 62451-87-0](/img/structure/B12899039.png)
2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 2-amino-2-methylpropan-1-ol, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups like hydroxyl or amino groups .
Scientific Research Applications
2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the oxazole ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)phenylboronic acid: Shares the trifluoromethylphenyl group but differs in the functional group attached to the phenyl ring.
2-Methyl-3-trifluoromethylaniline: Similar trifluoromethyl substitution but with an aniline group instead of an oxazole ring.
Methyl 3-(trifluoromethyl)phenylacetate: Contains the trifluoromethylphenyl group but with a different ester functional group.
Uniqueness
2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one is unique due to the combination of the trifluoromethyl group and the oxazole ring. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
62451-87-0 |
|---|---|
Molecular Formula |
C11H8F3NO2 |
Molecular Weight |
243.18 g/mol |
IUPAC Name |
2-methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H8F3NO2/c1-15-6-9(10(16)17-15)7-3-2-4-8(5-7)11(12,13)14/h2-6H,1H3 |
InChI Key |
XZMLCJATWBFXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)O1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one](/img/structure/B12898983.png)
![Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-](/img/structure/B12898986.png)

![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12898993.png)

![3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one](/img/structure/B12898997.png)
![2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12899002.png)



![4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12899028.png)

